molecular formula C11H14N2O2 B14813705 3-(Aminomethyl)-4-cyclopropoxybenzamide

3-(Aminomethyl)-4-cyclopropoxybenzamide

Cat. No.: B14813705
M. Wt: 206.24 g/mol
InChI Key: CBZRHAMAKFINJZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-cyclopropoxybenzamide is an organic compound that features a benzamide core with an aminomethyl group at the 3-position and a cyclopropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-cyclopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-cyclopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-cyclopropoxybenzamide.

    Introduction of the Aminomethyl Group: The next step involves the introduction of the aminomethyl group at the 3-position. This can be achieved through a Mannich reaction, where 4-cyclopropoxybenzamide is reacted with formaldehyde and a primary amine (such as methylamine) under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-(Aminomethyl)-4-cyclopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific functionalities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The cyclopropoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    3-(Aminomethyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    3-(Aminomethyl)-4-propoxybenzamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

3-(Aminomethyl)-4-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopropyloxybenzamide

InChI

InChI=1S/C11H14N2O2/c12-6-8-5-7(11(13)14)1-4-10(8)15-9-2-3-9/h1,4-5,9H,2-3,6,12H2,(H2,13,14)

InChI Key

CBZRHAMAKFINJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(=O)N)CN

Origin of Product

United States

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